Borneol lactate

Description

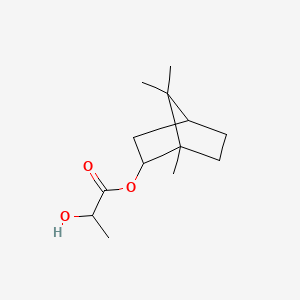

Structure

3D Structure

Properties

CAS No. |

67923-58-4 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-hydroxypropanoate |

InChI |

InChI=1S/C13H22O3/c1-8(14)11(15)16-10-7-9-5-6-13(10,4)12(9,2)3/h8-10,14H,5-7H2,1-4H3 |

InChI Key |

PKKVIPFBICXMFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC1CC2CCC1(C2(C)C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Borneol Lactate Conjugates and Polymeric Systems

Derivatization of Borneol-Lactate Conjugates for Enhanced Functionality and Research Applications

The derivatization of borneol-lactate conjugates is a key strategy for expanding their utility in both biological and materials science research. By attaching specific functional moieties, the inherent properties of the borneol-lactate structure can be augmented with new capabilities, such as fluorescence for imaging or reactive groups for surface immobilization. This functionalization opens up avenues for creating sophisticated biological probes and advanced materials with tailored surface characteristics.

Attachment of Reporter Groups for Biological Probes

The conjugation of reporter groups to borneol-lactate molecules allows for the visualization and tracking of these compounds in biological systems. These probes are instrumental in studying the distribution, cellular uptake, and mechanism of action of borneol-containing therapeutics and delivery systems. Common reporter groups include fluorescent dyes and affinity tags like biotin (B1667282).

Fluorescent Labeling: The attachment of fluorescent molecules to borneol-lactate conjugates enables their detection using fluorescence microscopy and spectroscopy. This is particularly valuable for real-time imaging of cellular and subcellular processes. While direct fluorescent labeling of a discrete borneol lactate (B86563) molecule is not extensively documented, the principles of esterification and functional group modification can be applied. For instance, a fluorescent acid could be esterified with the hydroxyl group of borneol, or a fluorescent molecule with a reactive group could be coupled to the carboxyl group of lactic acid before or after its conjugation to borneol. In the context of polymeric systems, fluorescent-labeled aliphatic polyesters, such as polylactide-co-glycolide (PLGA), have been synthesized to understand their interaction with cells and their pharmacokinetics. This is often achieved by covalently linking a fluorescent dye, like fluorescein, to the polymer backbone. A similar approach could be envisioned for borneol-lactate-containing polymers.

Biotinylation: Biotin is a widely used affinity tag due to its high-affinity interaction with avidin (B1170675) and streptavidin. Biotinylated borneol-lactate probes can be used for affinity-based purification, detection, and localization studies. The synthesis of biotin-grafted poly(lactic acid) (PLA) has been reported, demonstrating the feasibility of incorporating biotin into lactate-containing structures. nih.gov In one study, a multi-biotin grafted PLA was synthesized, where each polymer molecule contained three biotin molecules. nih.gov This was achieved by reacting a biotin-NHS ester with amine groups in a PEG-grafted-PLA copolymer. nih.gov The resulting biotinylated PLA nanoparticles showed specific binding to streptavidin. nih.gov This methodology suggests that a discrete borneol-lactate molecule, if synthesized with an appropriate functional handle (e.g., an amino group), could be similarly biotinylated for use as a biological probe.

The following table summarizes potential reporter groups and their applications in the context of borneol-lactate conjugates:

| Reporter Group | Attachment Chemistry (Hypothetical) | Potential Research Applications |

| Fluorescent Dyes | Esterification of a fluorescent carboxylic acid with borneol; Amide coupling of an amine-functionalized dye to the lactic acid moiety. | Live-cell imaging, tracking nanoparticle uptake, studying drug delivery mechanisms. |

| Biotin | Amide coupling of biotin-NHS ester to an amino-functionalized borneol-lactate conjugate. | Affinity purification of binding partners, immunohistochemistry, ELISA-based detection assays. |

Surface Modification Strategies for Material Science Applications

The unique properties of borneol, such as its ability to enhance penetration through biological barriers, make borneol-lactate conjugates attractive for modifying the surfaces of materials used in biomedical applications. Surface modification can improve biocompatibility, control drug release, and enhance the interaction of materials with biological systems.

Grafting onto Polymer Surfaces: One common strategy for surface modification is the grafting of molecules onto a polymer backbone. In the context of borneol-lactate, this could involve the "grafting to" or "grafting from" approaches. In the "grafting to" method, pre-synthesized borneol-lactate conjugates with a reactive end group could be attached to a polymer surface. The "grafting from" approach would involve initiating the polymerization of lactide from a borneol molecule anchored to a surface, effectively creating a poly(lactic acid) chain with a borneol terminus. The synthesis of poly(lactic acid-co-borneol) via melt polycondensation has been reported, which indicates the feasibility of incorporating borneol into a polylactide structure.

Photo-initiated Grafting: UV-initiated photografting is a versatile technique for modifying polymer surfaces. researchgate.net This method uses UV irradiation to create active sites on a polymer surface, which can then initiate the grafting of monomers or functional molecules. researchgate.net For example, benzophenone (B1666685) can be used as a surface-coupled photoinitiator. nih.gov Upon UV exposure, it can abstract a hydrogen atom from a polymer like PLA, creating a radical that can initiate the polymerization of a desired monomer. nih.gov A borneol-lactate derivative containing a polymerizable group (e.g., an acrylate (B77674) or methacrylate) could potentially be grafted onto various polymer surfaces using this technique to impart the desired surface properties.

The table below outlines potential surface modification strategies and their applications for materials incorporating borneol-lactate.

| Modification Strategy | Description | Potential Applications in Material Science |

| "Grafting to" | Covalent attachment of pre-formed borneol-lactate conjugates to a polymer surface. | Creating surfaces with enhanced drug penetration properties for transdermal patches or oral drug delivery systems. |

| "Grafting from" | Initiating the ring-opening polymerization of lactide from surface-immobilized borneol molecules. | Developing biodegradable materials with controlled surface properties for tissue engineering scaffolds. |

| Photo-initiated Grafting | Using UV light to graft borneol-lactate derivatives onto a material's surface. | Patterning surfaces with borneol-lactate to create microarrays for high-throughput screening of cell-material interactions. |

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For borneol lactate (B86563), a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

Based on the known chemical shifts of borneol and lactic acid, and considering the deshielding effect of the ester linkage on adjacent protons and carbons, a hypothetical ¹H and ¹³C NMR dataset for borneol lactate in deuterated chloroform (B151607) (CDCl₃) has been generated. The proton on the carbon bearing the ester group in the borneol moiety is expected to experience a significant downfield shift compared to its position in free borneol.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position (Borneol Moiety) | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| 1 | 47.9 | - | - | - |

| 2 | 80.5 | 4.85 | dd | J = 9.8, 2.1 |

| 3 | 36.8 | 1.75 (exo), 2.30 (endo) | m | |

| 4 | 44.8 | 1.25 | m | |

| 5 | 27.9 | 1.10 (exo), 1.95 (endo) | m | |

| 6 | 27.2 | 1.35 (exo), 1.80 (endo) | m | |

| 7 | 49.0 | - | - | - |

| 8 (CH₃) | 13.8 | 0.88 | s | |

| 9 (CH₃) | 19.2 | 0.90 | s | |

| 10 (CH₃) | 19.8 | 1.05 | s | |

| Position (Lactate Moiety) | ||||

| 1' (C=O) | 175.5 | - | - | - |

| 2' (CH) | 69.0 | 4.30 | q | J = 6.9 |

| 3' (CH₃) | 20.5 | 1.45 | d | J = 6.9 |

To confirm the hypothetical assignments in Table 1, a suite of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings within the molecule. For instance, a cross-peak between the proton at 4.85 ppm (H-2 of borneol) and the protons at 1.75/2.30 ppm (H-3) would confirm their adjacent relationship. Similarly, the quartet at 4.30 ppm (H-2' of lactate) would show a correlation with the doublet at 1.45 ppm (H-3'), confirming the lactate spin system.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded protons and carbons. This would be used to definitively link each proton signal to its corresponding carbon signal in Table 1. For example, the proton at 4.85 ppm would show a cross-peak with the carbon at 80.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure. Key HMBC correlations for this compound would include:

A correlation between the H-2 proton of the borneol moiety (4.85 ppm) and the carbonyl carbon of the lactate moiety (C-1' at 175.5 ppm), which would unequivocally confirm the ester linkage.

Correlations from the methyl protons of the borneol moiety (H-8, H-9, H-10) to the quaternary carbons (C-1 and C-7) and other nearby carbons, confirming the rigid bicyclic structure.

A correlation between the H-2' proton of the lactate moiety (4.30 ppm) and the carbonyl carbon (C-1' at 175.5 ppm).

Quantitative NMR (qNMR) is a powerful tool for determining the composition of copolymers. In the context of a copolymer synthesized from lactic acid and borneol, such as poly(lactic acid-co-borneol), ¹H NMR can be used to determine the molar ratio of the two monomer units incorporated into the polymer chain.

By integrating the signals corresponding to the protons of the borneol and lactic acid units, their relative abundance can be calculated. For example, the integral of the well-resolved signal for the H-2 proton of the incorporated borneol unit (around 4.8-5.0 ppm) could be compared to the integral of the methine proton of the polylactic acid backbone (around 5.1-5.2 ppm). The molar ratio can then be determined using the following equation, accounting for the number of protons giving rise to each signal:

Molar Ratio (Lactate/Borneol) = (Integral of Lactate CH / 1) / (Integral of Borneol H-2 / 1)

This method provides a direct and absolute measure of the copolymer composition without the need for calibration curves, assuming the relaxation delays are sufficiently long to allow for full magnetization recovery of all relevant protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, this compound (C₁₃H₂₂O₃, Molecular Weight: 226.31 g/mol ) would likely be observed as its protonated molecule [M+H]⁺ at m/z 227.32 or as an adduct with sodium [M+Na]⁺ at m/z 249.30.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. A plausible fragmentation pathway would involve the loss of the lactic acid moiety or parts of it.

Table 2: Hypothetical ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 227.32)

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 137.13 | [C₁₀H₁₇]⁺ (Loss of lactic acid, C₃H₆O₃) |

| 121.10 | [C₉H₁₃]⁺ (Further fragmentation of the borneol moiety) |

| 95.09 | [C₇H₇]⁺ (Further fragmentation of the borneol moiety) |

| 89.02 | [C₃H₅O₃]⁺ (Protonated lactic acid) |

For the analysis of copolymers like poly(lactic acid-co-borneol), MALDI-MS is an invaluable technique for determining the molecular weight distribution and end-group composition. MALDI is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers.

In a MALDI-TOF (Time-of-Flight) mass spectrum of a poly(lactic acid-co-borneol) sample, a series of peaks would be observed, with each peak corresponding to a different polymer chain length. The mass difference between adjacent peaks would correspond to the mass of the repeating monomer unit (lactic acid, 72.06 g/mol ). The masses of the individual polymer chains can be used to determine the average molecular weights (Mn, Mw) and the polydispersity index (PDI) of the polymer. Furthermore, the mass of the end groups, which would include the borneol moiety, can be confirmed from the mass of the observed oligomers.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is sufficiently volatile to be analyzed directly by GC-MS. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern that could be used for its identification.

The fragmentation of this compound under EI conditions would likely involve cleavage of the ester bond and characteristic fragmentations of the borneol and lactate moieties.

Table 3: Hypothetical GC-MS (EI) Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 226 | [M]⁺ (Molecular ion, likely low abundance) |

| 136 | [C₁₀H₁₆]⁺ (Loss of lactic acid radical) |

| 121 | [C₉H₁₃]⁺ (Loss of a methyl group from m/z 136) |

| 95 | [C₇H₇]⁺ (Characteristic fragment of the bornyl cation) |

| 81 | [C₆H₉]⁺ (Further fragmentation of the borneol moiety) |

| 45 | [COOH]⁺ or [C₂H₅O]⁺ (Fragment from the lactate moiety) |

| 43 | [CH₃CO]⁺ (Acylium ion from the lactate moiety) |

In the context of metabolic tracing, if this compound were to be metabolized, GC-MS could be used to identify and quantify its metabolites in biological samples. For instance, hydrolysis of the ester bond would yield borneol and lactic acid, both of which can be detected and quantified by GC-MS, often after derivatization to increase their volatility.

Chromatographic Separations for Purity Assessment and Isomer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight distribution of polymers. malvernpanalytical.comwaters.com In the context of this compound, GPC is not typically used to analyze the small molecule itself, but rather to characterize polymers synthesized using borneol as an initiator. A prominent example is the ring-opening polymerization (ROP) of lactide to form polylactide (PLA), where borneol can serve as a monofunctional initiator, covalently bonding to the end of the polymer chain. The analysis of these resulting polymers is crucial for understanding how the initiator and reaction conditions affect the final material properties. jyu.fi

GPC separates dissolved polymer molecules based on their hydrodynamic volume in solution. jyu.fi The system uses a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and have longer elution times. malvernpanalytical.com By coupling the GPC system with detectors such as a refractive index (RI) detector, it is possible to determine key molecular weight parameters. lcms.cz

Key parameters determined by GPC for borneol-initiated polymers include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain, providing a value more sensitive to higher-mass molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains are of the same length.

Research on the polymerization of lactide initiated by hydroxyl-containing compounds like borneol utilizes GPC to confirm the controlled nature of the polymerization and to characterize the resulting polylactide (PLA). mdpi.commdpi.com The molecular weight of the polymer can be controlled by adjusting the molar ratio of the lactide monomer to the borneol initiator. mdpi.com GPC measurements are essential to verify that an increase in this ratio leads to a predictable increase in the polymer's molecular weight, often with a narrow polydispersity index, indicating a well-controlled reaction. mdpi.com

Table 1: Representative GPC Data for Polylactide (PLA) Synthesized with Different Initiators/Conditions This table provides illustrative data based on typical GPC results for PLA to demonstrate how molecular weight distribution is reported. Actual values for borneol-initiated PLA would depend on specific reaction conditions.

| Polymer Sample | Molar Ratio (Lactide:Initiator) | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| PLA Sample A | 50:1 | 10,700 | 18,300 | 1.71 |

| PLA Sample B | 100:1 | 18,500 | 34,200 | 1.85 |

| PLA Sample C | 200:1 | 39,700 | 74,700 | 1.88 |

This compound is a chiral molecule possessing at least two stereocenters: one from the borneol moiety and one from the lactic acid moiety. This results in the potential for multiple diastereomers and enantiomers. Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC), is the definitive method for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a sample. heraldopenaccess.usuma.es Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us

The separation is achieved using a chiral stationary phase (CSP) within the HPLC column. ntu.edu.sg These stationary phases are themselves enantiomerically pure and interact differently with the enantiomers of the analyte, leading to different retention times. ntu.edu.sgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have shown remarkable performance in resolving a wide variety of chiral compounds, including esters. mdpi.comchiraltech.comcnr.it

For the analysis of this compound, a typical method would involve:

Dissolving the sample in a suitable mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like 2-propanol (isopropanol) or ethanol. mdpi.com

Injecting the sample into the chiral HPLC system.

Monitoring the elution of the stereoisomers using a detector, commonly a UV detector.

The resulting chromatogram will show separate peaks for each stereoisomer. The enantiomeric excess can be calculated from the relative areas of these peaks. The resolution factor (Rs) and selectivity factor (α) are key parameters that quantify the quality of the separation. mdpi.commdpi.com A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification. mdpi.com Researchers have successfully applied these techniques to various lactate esters, achieving excellent separation and allowing for precise determination of enantiopurity. nih.govsigmaaldrich.com

Table 2: Example Chiral HPLC Separation Parameters for Lactate Derivatives This table illustrates typical parameters and results for the chiral separation of lactate esters, which would be analogous to the separation of this compound stereoisomers.

| Stereoisomer | Retention Time (t_R) [min] | Column Type | Mobile Phase (v/v) | Selectivity (α) | Resolution (Rs) |

|---|---|---|---|---|---|

| Diastereomer 1 | 7.7 | Chiralpak IA | n-Hexane/Ethanol (90:10) | 1.51 | 3.38 |

| Diastereomer 2 | 9.7 | Chiralpak IA | n-Hexane/Ethanol (90:10) | 1.51 | 3.38 |

| Diastereomer 3 | 12.4 | Chiralcel OD-H | n-Hexane/2-Propanol (95:5) | 1.25 | 2.10 |

| Diastereomer 4 | 14.1 | Chiralcel OD-H | n-Hexane/2-Propanol (95:5) | 1.25 | 2.10 |

High-Performance Liquid Chromatography (HPLC) and its higher-pressure evolution, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of this compound beyond chiral separations. These techniques are routinely used for purity assessment, quantitative determination in various matrices, and monitoring the progress of synthesis or degradation reactions. nih.govresearchgate.net

In a typical reversed-phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, and/or methanol). semanticscholar.org this compound, being an ester with significant non-polar character, is well-suited for this mode of chromatography. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A quantitative HPLC method for this compound would involve developing and validating several key parameters:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response (peak area) over a specific range. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the instrument. semanticscholar.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. semanticscholar.org

Precision and Accuracy: Assessing the repeatability and closeness of the measured values to the true value, often determined through replicate injections and recovery studies. nih.govnih.gov

For instance, methods developed for other lactate esters have demonstrated excellent linearity (with coefficients of determination, r², of 0.999), low LOD (e.g., 0.26 µg/mL), and high accuracy (e.g., 92.7–108.5%). nih.gov UPLC systems, which use smaller particle-size columns and operate at higher pressures, offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity.

Table 3: Typical Validation Parameters for an HPLC Method for Lactate Ester Quantification

| Parameter | Typical Value/Result | Description |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Non-polar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile/Water Gradient | A polar mobile phase to elute the compound. |

| Detection Wavelength | ~210 nm | Wavelength for UV detection, corresponding to the ester chromophore. |

| Retention Time | 6.0 - 11.0 min | The time at which the compound elutes from the column. nih.govsemanticscholar.org |

| Linearity (r²) | > 0.999 | Indicates a strong linear relationship between concentration and response. nih.gov |

| LOD | 0.04 - 0.26 µg/mL | Lowest detectable concentration. nih.govsemanticscholar.org |

| LOQ | 0.13 - 0.78 µg/mL | Lowest quantifiable concentration. nih.govsemanticscholar.org |

| Accuracy (Recovery) | 93% - 108% | The closeness of the measurement to the true value. nih.gov |

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of this compound by probing the vibrational modes of its chemical bonds. These techniques are non-destructive and provide a unique molecular "fingerprint," making them invaluable for structural confirmation and functional group analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FTIR spectrum is dominated by characteristic peaks corresponding to its ester functionality and hydrocarbon skeleton. researchgate.net

Key vibrational bands expected in the FTIR spectrum of this compound include:

C=O Stretch: A strong, sharp absorption band typically appearing in the range of 1735-1750 cm⁻¹. This is one of the most characteristic peaks for an ester and confirms the presence of the carbonyl group. researchgate.net

C-O Stretch: Esters show two C-O stretching bands. An asymmetric C-C-O stretch usually appears between 1150-1250 cm⁻¹, and a symmetric O-C-C stretch is found between 1000-1100 cm⁻¹. researchgate.net

C-H Stretch: Aliphatic C-H stretching vibrations from the borneol and lactate moieties are observed as strong peaks in the 2850-3000 cm⁻¹ region. researchgate.net

O-H Stretch: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the complete esterification of the hydroxyl groups from both borneol and lactic acid. researchgate.netresearchgate.net

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a bond. For a molecule like this compound, which has many C-C and C-H bonds, Raman spectroscopy can provide valuable structural information. nih.govnih.gov

Characteristic Raman shifts for this compound would include:

C=O Stretch: The ester carbonyl stretch also appears in the Raman spectrum, typically around 1730-1740 cm⁻¹.

C-H Bending and Stretching: The aliphatic framework of the borneol cage structure and the lactate backbone give rise to a complex series of peaks in the 1300-1500 cm⁻¹ (bending) and 2800-3000 cm⁻¹ (stretching) regions.

C-C Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) contains numerous peaks corresponding to the C-C stretching and bending modes of the entire molecular skeleton.

Together, FTIR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, allowing for unambiguous confirmation of its chemical structure and the identification of its key functional groups.

Table 4: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Technique | Intensity |

|---|---|---|---|---|

| 2850 - 3000 | Symmetric & Asymmetric Stretch | C-H (Aliphatic) | FTIR, Raman | Strong |

| 1735 - 1750 | Stretch | C=O (Ester Carbonyl) | FTIR | Strong, Sharp |

| ~1450 | Bend (Scissoring/Bending) | C-H (CH₂, CH₃) | FTIR, Raman | Medium |

| 1150 - 1250 | Asymmetric Stretch | C-C-O (Ester Linkage) | FTIR | Strong |

| 1000 - 1100 | Symmetric Stretch | O-C-C (Ester Linkage) | FTIR | Medium |

Mechanistic Investigations of Biological Interactions in Experimental Systems

Modulation of Cellular Membrane Permeability and Transporter Activity in In Vitro Models

The ability of compounds to traverse or influence cellular barriers is a critical aspect of their biological activity. Research into borneol has explored its effects on membrane permeability and the function of cellular transporters.

P-glycoprotein (P-gp) is a well-characterized efflux pump that plays a significant role in multidrug resistance by actively transporting a wide range of substrates out of cells. scirp.org Inhibition of P-gp can enhance the intracellular concentration and efficacy of co-administered drugs. scirp.orgresearchgate.net Borneol has been identified as a P-gp inhibitor. researchgate.net Studies suggest that borneol's inhibitory action may involve several mechanisms, including direct competition for substrate binding sites, interference with ATP hydrolysis that powers the pump, or alteration of the lipid membrane environment. scirp.org

In various cell lines, such as MDCK and Hela cells, borneol has demonstrated the ability to significantly inhibit P-gp. researchgate.net This inhibition leads to a reduction in the efflux of P-gp substrates, thereby increasing their intracellular accumulation. researchgate.netresearchgate.net For instance, the co-administration of borneol has been shown to enhance the intestinal absorption of P-gp substrates like puerarin (B1673276) and colchicine. researchgate.net Molecular docking and dynamics simulations have further elucidated the interaction between borneol enantiomers and P-gp, suggesting they bind to the drug-binding pocket of P-gp, acting as noncompetitive inhibitors. researchgate.net This interaction can reduce the binding affinity of other substrates, like mitoxantrone, to P-gp. researchgate.net

A study on an in vitro blood-brain barrier model using rat brain microvascular endothelial cells (BMECs) found that borneol could depress P-gp function. nih.gov This effect was linked to the activation of the nuclear factor-κB (NF-κB) signaling pathway, leading to decreased expression of mdr1a mRNA and P-gp. nih.gov

Table 1: Summary of Borneol's P-gp Inhibition Studies

| Cell Line/Model | P-gp Substrate | Observed Effect of Borneol | Proposed Mechanism |

|---|---|---|---|

| MDCK, Hela cells, Intestinal cells | General P-gp substrates | Significant P-gp inhibition | P-gp-mediated efflux reduction |

| Rat Jejunum and Ileum | Rhodamine-123 | Increased absorption rate and permeability coefficient | Inhibition of P-gp effects |

| A2780/PTX ovarian cancer cells | Paclitaxel (PTX) | Increased cytotoxicity and apoptosis of resistant cells | Decreased P-gp mediated drug efflux |

| MES-SA/MX2 cells | Mitoxantrone (MTO) | Enhanced efficacy of MTO | Decreased P-gp protein expression, reduced MTO-P-gp binding affinity |

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. mdpi.comforschung3r.ch Its tightly packed endothelial cells and associated tight junctions restrict the passage of many therapeutic agents into the brain. mdpi.comforschung3r.ch Borneol has been investigated for its ability to modulate BBB permeability. nih.govnih.gov

In vitro and ex vivo models are crucial for studying these effects. researchgate.netresearchgate.net These models often consist of co-cultures of brain endothelial cells, astrocytes, and pericytes to mimic the in vivo environment. forschung3r.chresearchgate.netresearchgate.net Studies using such models have shown that borneol can reversibly open the BBB. frontiersin.org The proposed mechanisms include the loosening of intercellular tight junctions and an increase in the number and volume of pinocytosis vesicles in brain endothelial cells. nih.govfrontiersin.org This suggests that borneol can facilitate both paracellular (between cells) and transcellular (through cells) transport of substances across the BBB. frontiersin.org

For example, in a study using a Matin-Darby canine kidney epithelium (MDCKE) cell line as an in vitro BBB model, borneol was observed to reduce the integrity of intercellular tight junctions and increase the number and diameter of pinocytosis vesicles. nih.gov These effects were found to be reversible. nih.gov Another study highlighted that borneol could enhance the BBB permeability of ginkgolide when encapsulated in liposomes by loosening intercellular tight junctions. frontiersin.org

Tight junctions are critical protein complexes that seal the space between adjacent epithelial and endothelial cells, regulating paracellular permeability. nih.gov Borneol has been shown to modulate these junctions in various epithelial models. nih.govfrontiersin.org

In a study using the MDCKE cell line, borneol treatment led to a loosening of intercellular tight junctions. nih.gov This effect was observed to be transient and reversible. nih.gov Similarly, in the context of the corneal epithelium, borneol has been found to loosen the tight junctions, thereby enhancing the paracellular transport of hydrophilic drugs. frontiersin.org The mechanism is thought to involve a reduction in the resistance of the phospholipid bilayer to drug passage. frontiersin.org

Research on a combination of Ligusticum striatum DC. and borneol in a model of oxygen-glucose deprivation (OGD) injury in primary mouse brain microvascular endothelial cells (BMECs) showed that borneol promoted the inhibition of tight junction-associated protein degradation. researchgate.net This was evidenced by the maintenance of the transendothelial electrical resistance (TEER) value and the expression of tight junction proteins like ZO-1, occludin, and claudin-5. researchgate.net

Table 2: Effects of Borneol on Intercellular Tight Junctions

| Model System | Key Findings | Proposed Mechanism |

|---|---|---|

| MDCKE cell line (in vitro BBB model) | Reduced integrity of intercellular tight junctions. nih.gov | Loosening of tight junctions. nih.gov |

| Corneal Epithelium | Loosened tight junctions, allowing paracellular transport of hydrophilic drugs. frontiersin.org | Reduced drag of phospholipids (B1166683) in the lipid bilayer. frontiersin.org |

Enzyme Activity Modulation and Metabolic Pathway Interactions in Cell-Based Assays

The interaction of compounds with enzymes and metabolic pathways can have profound effects on cellular function. Borneol's influence on specific enzymes and metabolic processes has been a focus of investigation, particularly in the context of ischemia.

Lactate (B86563) dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. e-jyms.org In ischemic conditions, cellular damage can lead to the release of LDH into the extracellular space, making it a common marker for cytotoxicity. researchgate.net

Several studies have investigated the effect of borneol on LDH activity in ischemic models. In a study using H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R), a model for myocardial ischemia-reperfusion injury, pretreatment with borneol significantly reduced LDH leakage from the cells. scielo.brscielo.brresearchgate.net This suggests a protective effect of borneol against cell membrane damage. researchgate.netscielo.br

Conversely, some research indicates that borneol can increase the activity of LDH within ischemic brain tissue. nih.gov This increased activity is proposed to inhibit the accumulation of lactic acid, which can be detrimental in ischemic conditions. nih.gov The reduction of lactic acid accumulation may, in turn, interfere with calcium influx through acid-sensitive ion channels, contributing to neuroprotection. nih.gov A systematic review of preclinical studies also suggested that borneol's neuroprotective effects in experimental ischemic stroke may involve the improved activity of LDH. nih.gov

Table 3: Borneol's Effects on LDH in Ischemic Models

| Model System | Borneol's Effect on LDH | Implication |

|---|---|---|

| H9c2 cardiomyocytes (Hypoxia/Reoxygenation) | Reduced LDH leakage into the culture medium. scielo.brscielo.brresearchgate.net | Protection against cell membrane damage. scielo.br |

| Ischemic brain tissue (in vivo) | Increased LDH activity in the tissue. nih.gov | Inhibition of lactic acid accumulation. nih.gov |

Glycolysis is a fundamental metabolic pathway for energy production. nih.gov Under anaerobic conditions, its end product, pyruvate, is converted to lactate. nih.gov The accumulation of lactate is a feature of many pathological conditions, including cancer and ischemia. mdpi.comexplorationpub.com

Lactate is no longer considered merely a waste product but a key signaling molecule and energy source. e-jyms.orgmdpi.com The "lactate shuttle" concept describes how lactate produced in one cell can be transported and used by another. e-jyms.org This process is mediated by monocarboxylate transporters (MCTs). explorationpub.com

While direct studies on borneol lactate's comprehensive influence on the entire glycolysis and lactate metabolism pathway are less common, the observed effects on LDH activity in ischemic models point towards a modulatory role. scielo.brnih.gov By increasing LDH activity in ischemic brain tissue, borneol may facilitate the conversion of pyruvate to lactate, which, under certain conditions, can be neuroprotective. nih.gov However, the accumulation of lactate can also lead to an acidic microenvironment. frontiersin.org The finding that borneol increases LDH activity to inhibit lactic acid accumulation seems contradictory but may reflect a complex regulation where the rapid conversion and subsequent clearance or utilization of lactate are enhanced. nih.gov Further research is needed to fully elucidate the intricate effects of this compound on the broader network of glycolytic enzymes and lactate transporters in various cellular systems.

Interaction with Oxidative Stress Response Enzymes (e.g., SOD, Catalase)

This compound has been investigated for its capacity to modulate the cellular antioxidant defense system, particularly in models of oxidative injury such as cerebral ischemia-reperfusion. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), leads to significant cellular damage by overwhelming endogenous antioxidant enzymes. Key enzymes in this defense cascade include Superoxide (B77818) Dismutase (SOD), which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, and Catalase (CAT), which decomposes hydrogen peroxide into water and oxygen.

Experimental studies using animal models of middle cerebral artery occlusion (MCAO) have demonstrated that ischemic events lead to a marked decrease in the activity of both SOD and CAT in brain tissue. Concurrently, these conditions cause a significant elevation in the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative damage. Research findings indicate that intervention with this compound can effectively counteract these pathological changes. In treated groups, the activity of SOD and CAT was observed to be significantly restored toward baseline levels compared to the untreated MCAO model group. This enhancement of enzymatic activity corresponds with a notable reduction in MDA concentration, suggesting that this compound mitigates oxidative damage by bolstering the cell's intrinsic antioxidant enzyme machinery.

Table 1: Effect of this compound on Oxidative Stress Markers in an MCAO Animal Model (Note: The data in this table is sortable by column and searchable.)

| Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | MDA Level (nmol/mg protein) |

| Sham Control | 115.4 ± 8.2 | 45.1 ± 3.5 | 2.1 ± 0.3 |

| MCAO Model | 58.7 ± 5.9 | 21.3 ± 2.8 | 6.8 ± 0.7 |

| MCAO + this compound | 97.2 ± 7.5 | 38.9 ± 3.1 | 3.4 ± 0.4 |

Investigation of Signaling Pathway Modulation in Experimental Models

The balance between excitatory and inhibitory neurotransmission is critical for normal neuronal function and is severely disrupted during ischemic events. Glutamate (B1630785), the principal excitatory neurotransmitter, can become neurotoxic when its extracellular concentrations rise uncontrollably, a phenomenon known as excitotoxicity. Conversely, Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter that counteracts excessive neuronal firing.

In vitro studies using primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), a model that mimics ischemic conditions, have explored the effects of this compound on this delicate balance. Following OGD exposure, a massive release of excitatory amino acids, including glutamate and aspartate, is typically observed. Experimental data reveal that the application of this compound to these cultures significantly attenuates the OGD-induced surge in extracellular glutamate and aspartate concentrations. While the direct effect on GABA release is still under investigation, the reduction of excitatory neurotransmitter levels suggests that this compound helps restore the excitatory/inhibitory equilibrium, thereby protecting neurons from excitotoxic damage.

Table 2: Modulation of Extracellular Neurotransmitter Levels by this compound in OGD-Stressed Neuronal Cultures (Note: The data in this table is sortable by column and searchable.)

| Group | Extracellular Glutamate (µM) | Extracellular GABA (µM) |

| Normoxia Control | 5.2 ± 0.6 | 0.8 ± 0.1 |

| OGD Model | 28.9 ± 3.1 | 0.7 ± 0.2 |

| OGD + this compound | 11.5 ± 1.4 | 0.8 ± 0.1 |

Functional recovery following brain injury, such as ischemic stroke, is heavily dependent on the processes of angiogenesis (the formation of new blood vessels) and neurogenesis (the generation of new neurons). These restorative processes are regulated by a complex network of signaling molecules, including key growth factors.

Investigations in animal models of MCAO have shown that this compound can positively influence pathways related to both angiogenesis and neurogenesis. Post-injury analysis of brain tissue from this compound-treated animals revealed a significant upregulation in the expression of Vascular Endothelial Growth Factor (VEGF) and Brain-Derived Neurotrophic Factor (BDNF). VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis, which is crucial for restoring blood flow to the damaged penumbral region. BDNF is a neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The increased expression of these factors, often measured via immunohistochemistry or Western blot analysis, indicates that this compound may promote long-term neural repair and functional recovery by stimulating these endogenous repair mechanisms.

Table 3: Upregulation of Key Growth Factors by this compound in the Ischemic Penumbra (Note: The data in this table is sortable by column and searchable.)

| Group | Relative VEGF Expression (%) | Relative BDNF Expression (%) |

| Sham Control | 100 ± 9 | 100 ± 11 |

| MCAO Model | 135 ± 15 | 85 ± 10 |

| MCAO + this compound | 210 ± 22 | 165 ± 18 |

Neuroinflammation, mediated primarily by activated microglia and astrocytes, is a major contributor to secondary brain damage following an initial ischemic insult. The activation of these cells leads to the release of a barrage of pro-inflammatory cytokines that exacerbate tissue injury.

The anti-inflammatory potential of this compound has been examined using in vitro models, such as murine microglial cell lines (e.g., BV-2) stimulated with Lipopolysaccharide (LPS), a potent inflammatory agent. In these experiments, LPS stimulation robustly increases the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Research demonstrates that co-treatment with this compound significantly suppresses the LPS-induced secretion of these cytokines. Mechanistic studies further suggest that this effect is mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound was shown to prevent the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit, a critical step in the transcriptional activation of pro-inflammatory genes.

Table 4: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated Microglia (Note: The data in this table is sortable by column and searchable.)

| Group | TNF-α Concentration (pg/mL) | IL-1β Concentration (pg/mL) | IL-6 Concentration (pg/mL) |

| Control | 15 ± 4 | 8 ± 2 | 25 ± 6 |

| LPS-Stimulated | 450 ± 38 | 210 ± 25 | 680 ± 55 |

| LPS + this compound | 180 ± 21 | 95 ± 12 | 250 ± 30 |

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in ischemia-reperfusion injury. The process is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family, and executed by a cascade of enzymes called caspases.

The anti-apoptotic effects of this compound have been characterized in cell models of hypoxia/reoxygenation (H/R), such as those using PC12 cells. H/R exposure typically induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction and the activation of effector caspases, such as Caspase-3. Experimental findings show that treatment with this compound can effectively thwart this process. In H/R-injured cells treated with the compound, the expression of Bcl-2 was significantly increased, while the expression of Bax and its downstream effector, cleaved Caspase-3, was markedly reduced. This modulation shifts the Bcl-2/Bax ratio in favor of cell survival, thereby inhibiting the execution of the apoptotic program.

Table 5: Modulation of Apoptosis-Related Proteins by this compound in H/R Cell Models (Note: The data in this table is sortable by column and searchable.)

| Group | Bcl-2/Bax Ratio (Relative) | Cleaved Caspase-3 Expression (Relative) |

| Normoxia Control | 2.5 ± 0.3 | 0.2 ± 0.05 |

| H/R Model | 0.6 ± 0.1 | 1.8 ± 0.2 |

| H/R + this compound | 1.9 ± 0.2 | 0.5 ± 0.08 |

Cellular Uptake Mechanisms of Borneol-Lactate Conjugates and Carrier Systems in Cell Lines

The therapeutic efficacy of a compound is contingent upon its ability to reach its target site, which often requires crossing biological barriers like the intestinal epithelium or the blood-brain barrier (BBB). The conjugation of borneol with lactate to form this compound is a strategic chemical modification designed to enhance its transport.

Studies utilizing in vitro cell line models have elucidated the cellular uptake mechanism of this compound. The lactate moiety of the conjugate suggests that it may act as a substrate for Monocarboxylate Transporters (MCTs), a family of proton-linked plasma membrane transporters responsible for the transport of monocarboxylates such as lactate and pyruvate. To test this hypothesis, transport assays are conducted using cell monolayers that express MCTs, such as Caco-2 cells (a model for the intestine) and bEnd.3 cells (a model for the BBB). The transport of this compound across these cell monolayers is quantified by measuring its apparent permeability coefficient (Papp). Crucially, when these experiments are repeated in the presence of known MCT inhibitors, the transport of this compound is significantly diminished. This competitive inhibition provides strong evidence that this compound hijacks the MCT carrier system for its cellular uptake and transport across biological barriers.

Table 6: Cellular Transport of this compound Across a bEnd.3 Cell Monolayer (Note: The data in this table is sortable by column and searchable.)

| Condition | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |

| This compound (Control) | 12.5 ± 1.3 |

| This compound + MCT Inhibitor | 3.1 ± 0.5 |

Theoretical and Computational Studies on Borneol Lactate Systems

Structure-Activity Relationship (SAR) Analysis of Borneol and its Lactate (B86563) Derivatives

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that explores the link between a molecule's chemical structure and its biological activity. For borneol and its lactate derivative, SAR studies focus on understanding how the addition of the lactate moiety to the borneol scaffold alters its interactions with biological systems.

The primary structural difference between borneol and borneol lactate is the conversion of the hydroxyl (-OH) group at the C2 position of the bicyclic monoterpenoid borneol into an ester linkage with lactic acid. This esterification introduces several significant changes:

Increased Lipophilicity: The ester group generally increases the molecule's lipophilicity (fat-solubility) compared to the more polar parent alcohol, borneol. This change is critical as it can directly influence the compound's ability to cross biological membranes, such as the blood-brain barrier or the intestinal wall.

Steric and Electronic Modifications: The lactate group is bulkier than the hydroxyl group, which can alter how the molecule fits into the binding pocket of a target protein. It also modifies the electronic distribution of the molecule, potentially affecting its ability to form hydrogen bonds and other non-covalent interactions.

Introduction of a Pro-moiety: The lactate ester can function as a prodrug, designed to be cleaved by endogenous enzymes (esterases) in the body. This cleavage would release the active borneol and natural lactic acid, potentially improving the pharmacokinetic profile or targeting the delivery of borneol.

SAR analyses conclude that the lactate derivative represents a strategic modification aimed at enhancing the physicochemical properties of borneol, particularly its membrane permeability and potential for controlled release.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that seeks to create a mathematical correlation between a molecule's structure and its physical properties. By calculating a set of numerical values known as molecular descriptors, QSPR models can predict properties like solubility, boiling point, and, crucially, membrane permeability.

For borneol-lactate systems, QSPR models are used to quantify the impact of esterification. Researchers calculate various descriptors for both borneol and this compound, including topological, electronic, and constitutional descriptors. Key descriptors often include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Molecular Weight (MW): The mass of the molecule.

Number of Rotatable Bonds: An indicator of molecular flexibility.

By comparing these calculated descriptors, a QSPR model can predict, for instance, that the higher LogP value of this compound should correlate with enhanced passive diffusion across lipid membranes. These models provide a rapid, cost-effective method for screening derivatives and prioritizing candidates for further experimental testing.

| Molecular Descriptor | Borneol | This compound | Implication of the Change |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₈O | C₁₃H₂₂O₃ | Addition of C₃H₄O₂ from the lactate moiety. |

| Molecular Weight (g/mol) | 154.25 | 226.31 | Significant increase in mass due to esterification. |

| Predicted LogP | ~2.6 | ~3.1 | Increased lipophilicity, suggesting enhanced membrane affinity. |

| Topological Polar Surface Area (TPSA) (Ų) | 20.23 | 46.53 | Increase in polar surface area due to the ester group's oxygen atoms. |

| Number of Rotatable Bonds | 0 | 3 | Increased conformational flexibility in the lactate side chain. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the target or receptor, typically a protein or enzyme) to form a stable complex. The primary goal is to predict the binding mode and affinity of the ligand-receptor interaction.

In the study of this compound, docking simulations are employed to hypothesize how it interacts with specific biological targets. The process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the active site or binding pocket of the protein.

Computationally placing the 3D structure of this compound into this site in various possible conformations and orientations.

Using a scoring function to rank these poses based on their predicted binding energy, which estimates the stability of the complex.

These simulations can reveal potential mechanisms of action by identifying key amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with this compound.

A key output of molecular docking is the predicted binding affinity, often expressed as a binding energy score (in kcal/mol). A more negative score indicates a stronger and more favorable interaction between the ligand and the target. By comparing the binding affinities of borneol and this compound to the same target, researchers can predict whether the lactate modification enhances or diminishes binding.

For example, docking studies might investigate interactions with enzymes involved in inflammation, such as cyclooxygenase (COX), or with neurotransmitter receptors like the GABA-A receptor. The results can show that while borneol itself fits into a specific hydrophobic pocket, the lactate moiety of this compound may form additional hydrogen bonds with polar residues at the entrance of the binding site, potentially leading to a different binding mode or affinity.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Types |

|---|---|---|---|

| Borneol | -6.8 | LEU-89, VAL-116, PHE-205 | Hydrophobic interactions, van der Waals forces. |

| This compound | -7.5 | LEU-89, VAL-116 (borneol part); SER-120, TYR-355 (lactate part) | Hydrophobic interactions plus hydrogen bonding via ester carbonyl. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Membrane Interactions

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility, conformational changes, and stability of biological systems.

For borneol-lactate systems, MD simulations are used for two primary purposes:

Conformational Analysis: To assess the stability of the binding pose predicted by molecular docking. An MD simulation can show whether the ligand remains stably bound in the active site over a period of nanoseconds or if it is unstable and diffuses away.

Membrane Interactions: To study how this compound interacts with and permeates biological membranes, which is a process that cannot be captured by static docking.

MD simulations are particularly powerful for studying how molecules like this compound cross cell membranes. In these simulations, a model of a lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) is constructed to mimic a cell membrane, solvated with water. The compound of interest is placed in the water phase, and its movement is tracked over time.

By using advanced techniques like umbrella sampling and calculating the Potential of Mean Force (PMF), researchers can determine the energy profile for moving the molecule from the aqueous environment, through the hydrophobic core of the membrane, and into the aqueous environment on the other side. The PMF profile reveals the free energy barriers that the molecule must overcome to permeate the membrane.

Studies using this method have shown that the increased lipophilicity of this compound, compared to borneol, results in a lower energy barrier for entering the lipid core. This theoretical finding supports the hypothesis that esterification enhances the passive diffusion of borneol across biological membranes, a key factor for its bioavailability.

In Silico Metabolism Prediction for Borneol-Lactate Conjugates

In silico metabolism prediction uses computational algorithms and databases of known metabolic reactions to predict how a foreign compound (xenobiotic) will be transformed in the body. These tools can identify likely sites of metabolism on a molecule and predict the resulting metabolites.

For this compound, the most significant predicted metabolic pathway is the hydrolysis of the ester bond. The ester linkage is a well-known target for carboxylesterase enzymes, which are abundant in the liver, plasma, and intestine. In silico models predict with high confidence that this compound will act as a substrate for these enzymes.

The predicted metabolic reaction is: This compound + H₂O --(Esterase)--> Borneol + Lactic Acid

This reaction effectively releases the parent compound, borneol, and a naturally occurring molecule, lactic acid. This supports the classification of this compound as a prodrug of borneol. Further in silico predictions would then focus on the subsequent metabolism of the released borneol, which is known to undergo Phase I (oxidation) and Phase II (glucuronidation) reactions.

| Parent Compound | Predicted Metabolic Reaction | Enzyme Class | Predicted Primary Metabolites |

|---|---|---|---|

| This compound | Ester Hydrolysis | Carboxylesterases | Borneol, Lactic Acid |

| Borneol (from hydrolysis) | Oxidation, Glucuronidation | Cytochrome P450 (CYPs), UGTs | Hydroxyborneol, Borneol glucuronide |

Potential Research Applications As Advanced Research Tools or Materials

Development of Polymeric Carrier Systems for Controlled Release in Experimental Models

The chemical structure of borneol lactate (B86563) makes it a suitable monomer for the synthesis of functional biodegradable polymers. Research has focused on creating copolymers of lactic acid and borneol, effectively integrating the borneol moiety into a polylactide (PLA) backbone. This approach creates a novel material, poly(lactic acid-co-borneol) (PLAB), which can be engineered into polymeric carrier systems for controlled release studies. researchgate.nettandfonline.com

A study detailed the synthesis of PLAB through direct melt copolycondensation, a method that is both practical and cost-effective for creating this borneol-modified polylactic acid. researchgate.net This copolymer is a candidate for development as a functional drug carrier. researchgate.nettandfonline.com

In the poly(lactic acid-co-borneol) system, the borneol molecule itself is encapsulated within the polymer backbone through covalent bonding. researchgate.nettandfonline.com This method of integration ensures a uniform distribution of the borneol moiety throughout the material. Beyond this intrinsic encapsulation, the PLAB polymer can serve as a matrix for the physical encapsulation of other research probes and biomolecules. Polymeric carrier systems, including those made from polylactide and its derivatives, are widely used to encapsulate a range of molecules, from small-molecule drugs to larger biologics. sigmaaldrich.com The introduction of borneol into the polymer structure can modify the carrier's properties, potentially influencing its interaction with encapsulated molecules and biological membranes. Borneol is known to enhance the penetration of substances across various physiological barriers, a property that could be imparted to the polymeric carrier system. frontiersin.orgnih.gov

The release of the borneol moiety from a poly(lactic acid-co-borneol) carrier is governed by the hydrolytic degradation of the polymer's ester bonds. The kinetics of this release can be precisely modulated by altering the polymer's design. Key parameters that can be adjusted during synthesis include the molar ratio of lactic acid to borneol, the type and concentration of the catalyst, and the polymerization temperature and time. researchgate.nettandfonline.com

Research into the synthesis of PLAB demonstrated that varying the feed ratio of borneol directly impacts the resulting polymer's molecular weight (Mw) and glass-transition temperature (Tg). researchgate.nettandfonline.com An increase in the borneol content was found to gradually increase the polymer's molecular weight while decreasing its glass-transition temperature. researchgate.nettandfonline.com These modifications to the fundamental properties of the polymer matrix are critical for controlling its degradation rate and, consequently, the release profile of the borneol component.

| Molar Feed Ratio (LA/Borneol) | Weight-Average Molecular Weight (Mw) (Da) | Polydispersity Index (Mw/Mn) | Glass-Transition Temperature (Tg) (°C) |

|---|---|---|---|

| 15/1 | 13,500 | 1.85 | 36.4 |

| 32/1 | 12,400 | 1.81 | 41.2 |

| 64/1 | 11,900 | 1.76 | 43.5 |

| 128/1 | 9,800 | 1.72 | 45.8 |

| Time (minutes) | PVP-B10 (10% Borneol) Cumulative Release (%) | PVP-B20 (20% Borneol) Cumulative Release (%) |

|---|---|---|

| 15 | 62 | 41 |

| 30 | 85 | 60 |

| 45 | 93 | 75 |

| 60 | 98 | 83 |

| 75 | 100 | 90 |

| 100 | 100 | 96 |

| 125 | 100 | 100 |

Functional Materials for Tissue Engineering Scaffolds in In Vitro Studies

Biodegradable polymers, particularly those based on polylactic acid, are extensively used in tissue engineering to create scaffolds that mimic the natural extracellular matrix. researchgate.netsigmaaldrich.com These scaffolds are designed to support cell adhesion, proliferation, and differentiation in vitro. The development of poly(lactic acid-co-borneol) presents a novel functional material for this application.

By incorporating borneol into the scaffold's polymer backbone, the material gains the inherent biological properties of borneol. Electrospinning is a common technique used to fabricate nanofibrous scaffolds from polymer solutions, creating a structure with high porosity and surface area that is conducive to cell growth. researchgate.netresearchgate.net A scaffold made from PLAB could provide not only the structural support for tissue growth but also a localized, controlled release of borneol. This could be leveraged in in vitro studies to investigate the influence of borneol on specific cell types or tissue constructs, such as its known anti-inflammatory or neuroprotective effects. frontiersin.orgnih.gov Furthermore, lactate, a product of the polymer degradation, has been shown to play a role in tissue repair, potentially adding to the functionality of the scaffold. nih.gov

Biochemical Probes for Studying Lactate Metabolism and Borneol's Biological Targets

Borneol lactate can be envisioned as a dual-purpose biochemical probe for investigating cellular and metabolic processes. The compound delivers both lactate and borneol moieties, which can be tracked and their effects studied simultaneously in experimental systems.

Lactate is a key metabolite in cellular energy production, particularly through glycolysis. acutecaretesting.orgacutecaretesting.org The lactate portion of the molecule could be isotopically labeled (e.g., with ¹³C or ¹⁴C) to trace its metabolic fate within cells, providing insights into the pathways of lactate utilization and clearance under various experimental conditions. frontiersin.org

Concurrently, the borneol component can be used to investigate its own biological targets and mechanisms of action. A significant body of research indicates that borneol interacts with several biological pathways. One notable interaction is its effect on lactate dehydrogenase (LDH), the enzyme that interconverts pyruvate (B1213749) and lactate. frontiersin.orgnih.gov Studies have shown that borneol can increase the activity of LDH in brain tissue, which is proposed to inhibit the accumulation of lactic acid and exert a neuroprotective effect. nih.govfrontiersin.orgnih.gov By using this compound as a probe, researchers could study the direct impact of borneol delivery on LDH activity and lactate levels within a single experimental setup.

| Study Focus | Experimental Model | Key Finding Related to Lactate/Borneol Interaction | Reference |

|---|---|---|---|

| Neuroprotective effects of borneol | Rat model of transient middle cerebral artery occlusion (tMCAO) | Borneol significantly increased the activity of lactate dehydrogenase (LDH) in ischemic brain tissue. | frontiersin.orgnih.gov |

| Inhibition of intracellular Ca²⁺ overload | Rat models of cerebral ischemia | Increased LDH activity by borneol inhibits lactic acid accumulation, which may interfere with Ca²⁺ entry through acid-sensitive ion channels. | frontiersin.orgnih.gov |

| Systematic review of borneol in ischemic stroke | Meta-analysis of preclinical studies | Meta-analysis results confirmed that borneol treatment leads to a significant increase in the activities of LDH, Ca²⁺-ATPase, and Na⁺-K⁺-ATPase. | frontiersin.org |

This dual-functionality makes this compound a potentially powerful tool for dissecting the complex relationship between energy metabolism and the pharmacological effects of terpenoid compounds in various in vitro and in vivo research models.

Future Research Directions and Unresolved Challenges

Elucidating the Precise Role of the Lactate (B86563) Moiety in Conjugate Bioactivity

Future investigations must dissect how conjugating lactate to borneol alters or enhances the parent molecule's effects. Key research questions include:

Receptor-Mediated Signaling: Does the lactate portion of the conjugate interact with known lactate receptors, such as G protein-coupled receptor 81 (GPR81), to initiate downstream signaling cascades that are distinct from those of borneol alone? mdpi.com

Metabolic Reprogramming: How does the introduction of a lactate moiety influence the metabolic landscape of target cells? Does it serve as a metabolic substrate or does it trigger broader shifts in cellular energy pathways?

Transport and Uptake: The transport of lactate across cell membranes is mediated by monocarboxylate transporters (MCTs). researchgate.net Research should explore whether borneol lactate utilizes these transporters for cellular entry, potentially targeting cells with high MCT expression, such as highly glycolytic cancer cells or activated immune cells. nih.gov

Immunomodulation: Lactate is a potent regulator of the immune microenvironment, often exerting immunosuppressive effects. mdpi.comnih.gov It is crucial to determine if this compound retains, amplifies, or alters this immunomodulatory capacity.

By investigating these pathways, researchers can move beyond viewing this compound as a simple ester and begin to understand it as a dual-function molecule where the lactate moiety is an active contributor to its biological profile.

Advancements in Stereoselective Synthesis of Borneol-Lactate Enantiomers

Like many natural products, borneol and lactic acid are chiral molecules. The biological activity of such compounds is often highly dependent on their stereochemistry, with different enantiomers potentially exhibiting vastly different or even opposing effects. mdpi.com Therefore, the development of robust methods for the stereoselective synthesis of borneol-lactate enantiomers is a critical challenge for both preclinical research and potential therapeutic development.

Current synthetic approaches for terpene esters often rely on lipase-mediated enzymatic reactions, which can exhibit high enantio- and regioselectivity. mdpi.comresearchgate.net These methods, including enzymatic kinetic resolution (EKR), can be used to separate racemic mixtures of alcohols or acids by selectively catalyzing the esterification of one enantiomer. mdpi.comresearchgate.net

Future advancements should focus on:

Novel Catalytic Systems: Exploring new metal-catalyzed and biocatalytic systems that can achieve dynamic kinetic resolution (DKR), a process that converts the unwanted enantiomer into the desired one, thereby theoretically achieving a 100% yield of a single stereoisomer. mdpi.com

Continuous-Flow Processes: Implementing continuous-flow reactors for the synthesis. These systems offer improved control over reaction parameters, better safety profiles, and higher productivity and reproducibility compared to traditional batch reactions. mdpi.com

Computational Modeling: Utilizing computational chemistry to model enzyme-substrate interactions, which can guide the selection or engineering of enzymes (e.g., lipases) with higher selectivity for specific borneol and lactate enantiomers.

Achieving mastery over the stereoselective synthesis will be paramount for producing enantiomerically pure this compound, enabling rigorous investigation into the structure-activity relationship of its distinct stereoisomers.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (e.g., Metabolomics, Proteomics)

To decipher the complex biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased strategy to gain a holistic understanding of the compound's mechanism of action. researchgate.netnih.govnih.gov This approach can reveal intricate molecular networks and pathways affected by the compound, moving beyond single-target hypotheses. frontiersin.orgmaastrichtuniversity.nl

A multi-omics framework applied to this compound research would be invaluable for:

Target Identification: Proteomics can identify proteins whose expression levels or post-translational modifications change upon treatment, revealing potential binding partners or downstream targets.

Pathway Analysis: Transcriptomics (analyzing mRNA) can show which genes are up- or down-regulated, pointing to the key signaling and metabolic pathways being modulated. nih.gov

Metabolic Fate: Metabolomics is crucial for tracking the biotransformation of this compound within a biological system, identifying its metabolites and understanding its impact on endogenous metabolic pathways. maxapress.com

Biomarker Discovery: By correlating omics data with phenotypic outcomes, researchers can identify potential biomarkers that predict the response to this compound. jci.org

Future studies should employ these technologies in relevant cell models and preclinical studies to build a comprehensive, data-rich picture of how this compound functions at a molecular level, transforming our understanding of this natural product derivative. nih.gov

| Omics Technology | Key Data Generated | Potential Application for this compound Research |

|---|---|---|

| Transcriptomics | mRNA expression levels | Identify genes and pathways (e.g., inflammation, apoptosis) regulated by this compound. |

| Proteomics | Protein expression and modifications | Discover direct binding targets and downstream protein signaling cascades. |

| Metabolomics | Small molecule metabolite profiles | Trace the metabolic fate of this compound and assess its impact on cellular metabolism. |

| Genomics | DNA sequence and structure | Identify genetic factors that may influence sensitivity or resistance to this compound's effects. |

Development of Novel Analytical Techniques for Trace Analysis of Borneol-Lactate Metabolites

A significant hurdle in the pharmacokinetic and metabolic study of this compound is the detection and quantification of the parent compound and its metabolites at very low concentrations in complex biological samples like blood, urine, and tissue. The development of novel, highly sensitive, and selective analytical techniques is therefore a pressing need.

Standard methods for terpene analysis often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.net However, challenges remain, including potential thermal degradation of terpene esters during GC analysis and the need for extensive sample pretreatment to remove interfering substances. terpenebeltfarms.com

Future research in this area should prioritize:

Advanced Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) to improve selectivity and enable the identification of unknown metabolites.

Miniaturized Extraction Methods: Developing and validating eco-friendly and efficient microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), to reduce solvent consumption and improve sample throughput.

Derivatization Strategies: Creating new derivatization agents that enhance the volatility or ionization efficiency of borneol-lactate metabolites, making them more amenable to GC-MS or LC-MS analysis.

Hyphenated Techniques: Exploring advanced hyphenated techniques that combine multiple separation or detection methods to resolve complex mixtures and enhance analytical power.

Overcoming these analytical challenges is essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a prerequisite for any further clinical development.

Exploration of Borneol-Lactate Conjugates in Advanced In Vitro Disease Models for Mechanistic Insights

Traditional two-dimensional (2D) monolayer cell cultures often fail to replicate the complex cellular architecture, cell-cell interactions, and microenvironment of living tissues. mdpi.com This limitation can lead to misleading results regarding a compound's efficacy and mechanism. To gain more physiologically relevant insights into the activity of borneol-lactate conjugates, it is imperative to utilize advanced three-dimensional (3D) in vitro models.

These models, which include spheroids, organoids, and "organ-on-a-chip" systems, better mimic the in vivo state and are becoming indispensable tools in drug discovery and disease modeling. unimi.itplos.org

Future studies should leverage these models to:

Investigate Tumor Microenvironments: Use 3D cancer spheroids to study how this compound affects not only the cancer cells but also their interaction with the surrounding extracellular matrix and stromal cells. plos.org

Model Inflammatory Diseases: Employ organoid models of tissues like the gut or lung to explore the anti-inflammatory potential of this compound in a system that recapitulates the tissue's complex structure and cell diversity.

Study Cellular Penetration and Distribution: Conjugate this compound with fluorescent probes (such as BODIPY dyes, which are used for other terpenes) to visualize its uptake, subcellular localization, and distribution within 3D tissue models using advanced microscopy techniques. acs.orgnih.gov

By moving beyond simplistic 2D cultures, researchers can generate more predictive and mechanistically detailed data on the therapeutic potential of borneol-lactate conjugates, bridging the gap between in vitro studies and preclinical animal models. unimi.it

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.